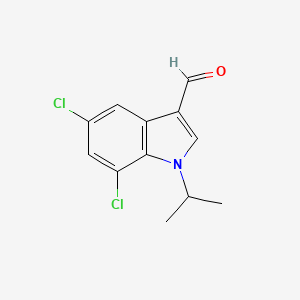

5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde

Description

5,7-Dichloro-1-isopropyl-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by chlorine substituents at positions 5 and 7, an isopropyl group at the 1-position, and an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the aldehyde group, which facilitates nucleophilic additions and condensations, and the steric and electronic effects imparted by the dichloro and isopropyl substituents.

Properties

IUPAC Name |

5,7-dichloro-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-7(2)15-5-8(6-16)10-3-9(13)4-11(14)12(10)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSQBCRKAZHNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C(=CC(=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

5,7-Dichloro-1-isopropyl-1H-indole-3-carbaldehyde is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These interactions often involve binding to specific receptors or active sites on enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of protein kinases, which are crucial for cell signaling. Additionally, this compound may affect the expression of genes involved in inflammatory responses and cell proliferation, thereby impacting cellular functions and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, indole derivatives are known to inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways and cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability depending on environmental conditions. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular functions, such as changes in cell proliferation, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound may localize to specific compartments or organelles, influencing its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Biological Activity

5,7-Dichloro-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

This compound is characterized by the following structural features:

- Indole Core : The indole structure contributes to various biological interactions.

- Chloro Substituents : The presence of chlorine atoms enhances its reactivity and potential biological activity.

- Isopropyl Group : This group may influence the lipophilicity and membrane permeability of the compound.

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : this compound has shown promising activity against various bacterial strains. In particular, it has been reported to inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 0.98 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus ATCC 25923 | 0.98 |

| S. aureus ATCC 43300 (MRSA) | <1 |

| E. coli | Inactive |

Anticancer Activity

The compound's potential as an anticancer agent has also been evaluated:

- Cytotoxicity : In vitro studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 6.43 to 27.48 µM for different derivatives .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.43 |

| MCF-7 | 10.99 |

| HepG2 | 19.90 |

The mechanism by which this compound exerts its biological effects can be attributed to:

- Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, influencing signaling pathways involved in cell proliferation and apoptosis .

- Biochemical Pathways : These compounds can modulate several biochemical pathways, leading to their antimicrobial and anticancer effects.

Case Studies

Several case studies highlight the efficacy of indole derivatives, including this compound:

- Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound significantly inhibited MRSA growth, showcasing its potential as a novel antibacterial agent in treating resistant infections .

- Anticancer Properties : Research on derivatives of this compound revealed that they selectively inhibited cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that indole derivatives, including 5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde, exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that modifications at the indole position significantly influence antitumor activity. The presence of chlorine substituents at the 5 and 7 positions has been associated with enhanced potency against K-Ras mutant tumor cells, which are notoriously difficult to treat .

Case Study: Oncrasin-1 Analogues

A study evaluating analogues of Oncrasin-1 demonstrated that structural modifications at the indole ring could lead to variations in cytotoxic activity. Compounds with specific substitutions exhibited improved efficacy against human epithelial cells and cancer cells, highlighting the importance of structural diversity in developing effective anticancer agents .

Synthesis of Biologically Active Compounds

This compound serves as a versatile intermediate for synthesizing various biologically active molecules. Its carbonyl group allows for facile reactions such as C–C and C–N coupling, making it a valuable building block in organic synthesis.

Table 1: Synthetic Pathways Utilizing this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| C–C Coupling | Indole-based antifungal agents | |

| C–N Coupling | Indole derivatives with anti-inflammatory properties | |

| Acylation | Potent inhibitors of HIF prolyl hydroxylase |

The indole structure is known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents like chlorine enhances these activities by influencing the electronic properties and steric hindrance of the molecule.

Case Study: Indoles in Cancer Treatment

A review highlighted that indoles with specific substitutions can inhibit tubulin polymerization and exhibit cytotoxicity against multidrug-resistant cancer cell lines. This suggests that compounds like this compound may play a crucial role in developing new cancer therapies .

Potential in Neurological Disorders

Recent research has explored the potential of indole derivatives in treating neurological disorders by targeting serotonin receptors. Compounds similar to this compound have been investigated for their ability to activate serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,7-dichloro-1-isopropyl-1H-indole-3-carbaldehyde with other indole derivatives documented in the provided evidence. Key structural and functional differences are highlighted.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Substituents :

- Chlorine at position 5.

- Methyl group at position 3.

- Carboxylic acid at position 2.

- Key Differences :

- The absence of a 5-chloro substituent reduces halogen-mediated electronic effects compared to the target compound.

- The carboxylic acid group at position 2 offers distinct reactivity (e.g., salt formation, esterification) versus the aldehyde at position 3 in the target compound.

- Safety data indicate this compound is strictly for R&D use and poses inhalation hazards .

5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole

- Substituents :

- Ethoxycarbonyl group at position 4.

- Acetoxy group at position 6.

- Polycyclic framework with a fused naphthalene system.

- Ethoxycarbonyl and acetoxy groups introduce ester functionalities, which are hydrolytically labile compared to the aldehyde group .

7-Chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one

- Substituents :

- Chlorine at position 7.

- 2-Chlorophenyl group at position 5.

- Benzodiazepine backbone with a ketone group.

- The ketone group at position 2 differs in reactivity from the aldehyde in the target molecule .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The aldehyde group in this compound is more electrophilic than carboxylic acid or ester groups in analogs, enabling Schiff base formation or condensation reactions.

- Halogen Effects: Dichloro substitution enhances electron-withdrawing effects compared to mono-chloro analogs, which may stabilize intermediates in synthetic pathways .

Preparation Methods

Synthesis of 3-Indolecarbaldehydes via Vilsmeier-Haack Reaction

A well-established method for synthesizing indole-3-carbaldehydes involves the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and anhydrous dimethylformamide (DMF) to generate the Vilsmeier reagent, which then formylates the indole ring at the 3-position.

- Step 1: Preparation of Vilsmeier reagent by slowly adding POCl3 to anhydrous DMF at 0–5 °C with stirring for 30–40 minutes.

- Step 2: Addition of 2-substituted aniline derivative (in this case, 2-amino-4,6-dichlorobenzene or similar precursor for 5,7-dichloro substitution) to DMF, followed by dropwise addition of the Vilsmeier reagent at 0–5 °C.

- Step 3: Stirring at room temperature for 1–2 hours, then refluxing at 80–90 °C for 5–8 hours.

- Step 4: Cooling the reaction mixture, neutralizing with saturated sodium carbonate to pH 8–9, filtering, drying, and recrystallizing to obtain the indole-3-carbaldehyde derivative.

This method is versatile for various substitutions on the indole ring, including halogens such as chlorine at positions 5 and 7, and alkyl groups at N-1 (e.g., isopropyl) when starting from appropriately substituted aniline precursors or by subsequent alkylation.

N-Alkylation of Indole Nitrogen with Isopropyl Group

N-alkylation of the indole nitrogen is typically performed after or before formylation depending on the synthetic route chosen. For the isopropyl group introduction:

- Reagents: Isopropyl halides (e.g., isopropyl bromide or chloride) or isopropyl iodide.

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: The indole or indole-3-carbaldehyde is dissolved in dry solvent, cooled to 0 °C under inert atmosphere, base is added carefully, followed by the slow addition of isopropyl halide. The mixture is stirred at 0 °C to room temperature for 1–24 hours.

This method yields N-isopropylated indole-3-carbaldehyde derivatives with yields typically ranging from 80% to 95% depending on reaction time and purity of reagents.

Alternative Synthetic Routes

Other methods for synthesizing indole-3-carbaldehydes include:

- Oxidative decarboxylation of indole-3-acetic acid derivatives using sodium periodate catalyzed by manganese complexes, which can yield indole-3-carbaldehydes in moderate to good yields (around 78%).

- Direct substitution reactions on pre-formed indole-3-carbaldehydes to introduce halogen substituents at desired positions.

- Use of sodium ethanolate in ethanol for condensation reactions to form substituted indole derivatives.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier reagent formation | POCl3 + DMF (anhydrous) | 0–5 °C | 30–40 min | — | Slow addition, stirring to form Vilsmeier reagent |

| Formylation of substituted aniline | Vilsmeier reagent + 2-substituted aniline + DMF | 0–5 °C (addition), RT 1–2 h, reflux 80–90 °C 5–8 h | 6–10 hours total | 70–90 | pH adjusted to 8–9, recrystallization |

| N-Isopropylation of indole-3-carbaldehyde | Isopropyl halide + NaH or K2CO3 + THF or DMF | 0–25 °C | 1–24 h | 80–95 | Inert atmosphere, slow addition of alkyl halide |

| Oxidative decarboxylation (alternative) | Indole-3-acetic acid + NaIO4 + Mn catalyst | RT | Several hours | ~78 | Manganese-salophen or porphyrin catalysts used |

Research Findings and Analysis

- The Vilsmeier-Haack reaction remains the most reliable and widely used method for formylation at the 3-position of indoles, including chlorinated derivatives. It provides high regioselectivity and good yields.

- Chlorine substituents at positions 5 and 7 can be introduced either by starting with appropriately substituted aniline precursors or by selective halogenation on the indole ring prior to formylation.

- N-alkylation with isopropyl groups is efficiently achieved using sodium hydride and isopropyl halides in aprotic solvents. The reaction conditions are mild and allow for high yields without significant side reactions.

- Alternative oxidative decarboxylation methods offer routes from indole-3-acetic acid precursors but are less commonly used for chlorinated and N-alkylated derivatives due to selectivity and functional group compatibility concerns.

- Purification typically involves recrystallization or column chromatography to achieve high purity of the final compound.

Q & A

Q. Table 1. Key Synthetic Conditions for Halogenated Indole Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | NCS, DCM, 0°C → RT, 12 h | 60-70% | |

| Aldehyde Introduction | Vilsmeier-Haack reaction (POCl3, DMF) | 85% | |

| Reductive Amination | STAB, dichloroethane, 3 equiv. | 55% |

Q. Table 2. Analytical Signatures for Structural Confirmation

| Functional Group | NMR Shift (<sup>1</sup>H) | IR (cm<sup>-1</sup>) |

|---|---|---|

| Aldehyde (-CHO) | δ 9.8–10.2 (s, 1H) | 1650–1680 (C=O) |

| Isopropyl (-CH(CH3)2) | δ 1.2–1.4 (d, 6H), δ 4.2–4.5 (m, 1H) | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.